molecular formula C15H15ClN2O3S2 B14133090 Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate CAS No. 774575-86-9

Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B14133090
CAS No.: 774575-86-9
M. Wt: 370.9 g/mol
InChI Key: WXPJEGWQXHLGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

774575-86-9

Molecular Formula

C15H15ClN2O3S2

Molecular Weight

370.9 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-hydroxyphenyl)carbamothioylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C15H15ClN2O3S2/c1-3-9-7-10(14(20)21-2)13(23-9)18-15(22)17-11-6-8(16)4-5-12(11)19/h4-7,19H,3H2,1-2H3,(H2,17,18,22)

InChI Key

WXPJEGWQXHLGFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NC2=C(C=CC(=C2)Cl)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.